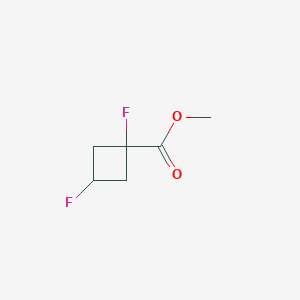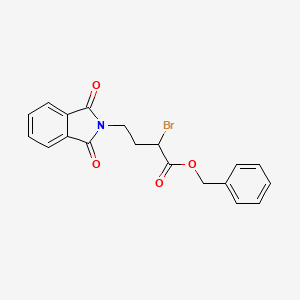
Benzyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate is a complex organic compound characterized by the presence of a benzyl group, a bromine atom, and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate typically involves a multi-step process. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate can then be further reacted with benzyl bromide under appropriate conditions to introduce the benzyl group and bromine atom.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Condensation Reactions: The isoindoline-1,3-dione moiety can engage in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Benzyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism by which Benzyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate exerts its effects involves interactions with molecular targets and pathways. The isoindoline-1,3-dione moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromine atom and benzyl group can also influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
N-isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar reactivity and applications.
Indole Derivatives: Indole compounds are known for their wide range of biological activities and are structurally similar due to the presence of an aromatic ring system.
Uniqueness: this compound is unique due to the combination of its benzyl group, bromine atom, and isoindoline-1,3-dione moiety.
Properties
Molecular Formula |
C19H16BrNO4 |
|---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
benzyl 2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoate |
InChI |
InChI=1S/C19H16BrNO4/c20-16(19(24)25-12-13-6-2-1-3-7-13)10-11-21-17(22)14-8-4-5-9-15(14)18(21)23/h1-9,16H,10-12H2 |
InChI Key |
HHCSLFJARMXXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCN2C(=O)C3=CC=CC=C3C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


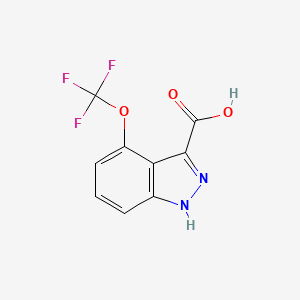
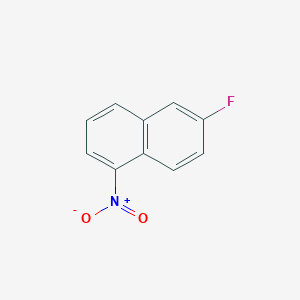
![2-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13024189.png)
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol](/img/structure/B13024192.png)
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13024202.png)
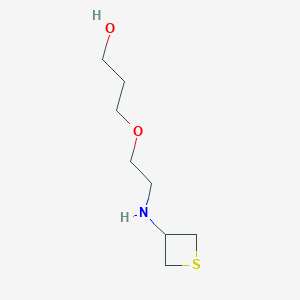
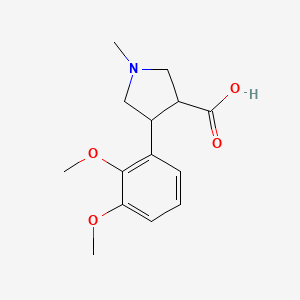

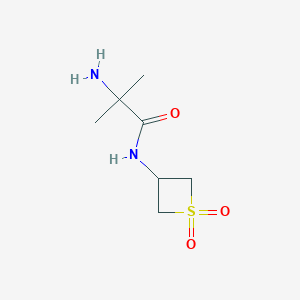
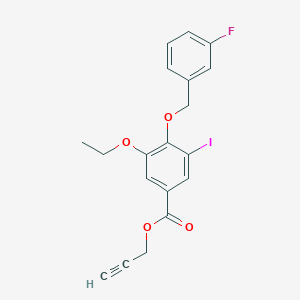
![ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13024239.png)

